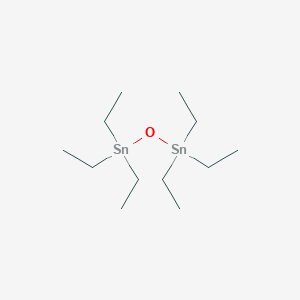

bis(triethyltin)oxide

Beschreibung

Eigenschaften

IUPAC Name |

triethyl(triethylstannyloxy)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H5.O.2Sn/c6*1-2;;;/h6*1H2,2H3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIULBFHXDPUWIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](CC)(CC)O[Sn](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149538 | |

| Record name | Distannoxane, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-63-6 | |

| Record name | 1,1,1,3,3,3-Hexaethyldistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexaethyldistannoxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Distannoxane, hexaethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(triethyltin) oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexaethyldistannoxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD6T29DX3B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of Bis(triethyltin)oxide

<-6> A-6-1.

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triethyltin)oxide, [(C₂H₅)₃Sn]₂O, is an organotin compound belonging to the stannoxane class. While historically significant, its synthesis and handling are governed by the high toxicity associated with trialkyltin compounds. This guide provides a comprehensive overview of the primary synthesis route for this compound, focusing on the hydrolysis of a triethyltin precursor. It details the underlying chemical principles, provides a step-by-step laboratory protocol, outlines essential characterization methods, and places paramount importance on the stringent safety measures required when working with this class of compounds. This document is intended for professionals in a controlled laboratory setting with appropriate safety infrastructure.

Introduction and Scientific Context

Organotin compounds are characterized by the presence of at least one tin-carbon bond.[1][2] Their biological activity and toxicity are highly dependent on the number and type of organic groups attached to the tin atom.[1] The general order of toxicity for mammals is triorganotins > diorganotins > monoorganotins.[1] Triethyltin compounds, in particular, are recognized as potent neurotoxins.[3]

This compound is primarily formed via the dehydration of triethyltin hydroxide or the hydrolysis of a triethyltin halide.[3][4] While its direct applications are limited due to its toxicity, it serves as a key intermediate or reference compound in the broader study of organotin chemistry. Understanding its synthesis provides foundational knowledge applicable to other stannoxane formations. The analogous compound, bis(tributyltin)oxide (TBTO), has seen wider use as a biocide, fungicide, and wood preservative, though its use is now heavily restricted due to severe marine toxicity.[5]

Principle of Synthesis: Hydrolysis and Condensation

The most common and straightforward laboratory synthesis of this compound involves a two-step process initiated from a triethyltin halide, typically triethyltin chloride ((C₂H₅)₃SnCl).

-

Hydrolysis: Triethyltin chloride is treated with an aqueous base, such as sodium hydroxide (NaOH), to yield the intermediate, triethyltin hydroxide ((C₂H₅)₃SnOH). This is a nucleophilic substitution reaction where the hydroxide ion displaces the chloride ion.

-

Condensation: The triethyltin hydroxide intermediate is often unstable and spontaneously undergoes dehydration (loss of a water molecule) to form the thermodynamically stable Sn-O-Sn bond of this compound.[4]

The overall reaction can be summarized as: 2(C₂H₅)₃SnCl + 2NaOH → [(C₂H₅)₃Sn]₂O + 2NaCl + H₂O

This method is analogous to the well-documented synthesis of bis(tributyltin)oxide from tributyltin chloride via alkaline hydrolysis.[5][6]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from triethyltin chloride. Extreme caution must be exercised throughout this procedure.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity/Grade |

| Triethyltin Chloride | (C₂H₅)₃SnCl | 241.32 | 24.13 g (0.1 mol) | >95% |

| Sodium Hydroxide | NaOH | 40.00 | 4.4 g (0.11 mol) | Reagent Grade |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |

| Deionized Water | H₂O | 18.02 | 100 mL | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | Reagent Grade |

Equipment

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

100 mL pressure-equalizing dropping funnel

-

Heating mantle with temperature control

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Step-by-Step Synthesis Procedure

Causality: This procedure is adapted from established methods for the hydrolysis of trialkyltin halides.[6][7] The use of a two-phase system (diethyl ether/water) facilitates the reaction and subsequent separation of the organic product from the aqueous salt solution.

-

Setup: Assemble the 500 mL three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel in a certified fume hood. Ensure all glassware is dry.

-

Reagent Preparation:

-

In the dropping funnel, dissolve 24.13 g (0.1 mol) of triethyltin chloride in 100 mL of anhydrous diethyl ether.

-

In a separate beaker, carefully dissolve 4.4 g (0.11 mol) of sodium hydroxide in 100 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.

-

-

Reaction:

-

Transfer the cooled aqueous NaOH solution into the three-necked flask.

-

Begin vigorous stirring to create an emulsion.

-

Add the triethyltin chloride solution from the dropping funnel dropwise over a period of 30-45 minutes. Rationale: A slow, controlled addition is crucial to manage the exothermicity of the reaction and ensure efficient mixing at the phase interface.

-

-

Reaction Completion: After the addition is complete, continue stirring the mixture vigorously at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Workup and Isolation:

-

Stop stirring and allow the mixture to stand. The layers will separate into an organic phase (diethyl ether containing the product) and an aqueous phase (containing NaCl).

-

Carefully transfer the entire mixture to a 500 mL separatory funnel.

-

Separate the lower aqueous layer and discard it according to institutional waste procedures.

-

Wash the organic layer twice with 50 mL portions of deionized water to remove any residual NaOH or NaCl.

-

Transfer the washed organic layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate for approximately 20 minutes.

-

-

Purification:

-

Filter the dried solution to remove the magnesium sulfate.

-

Remove the diethyl ether solvent using a rotary evaporator.

-

The resulting crude oil is this compound. For higher purity, the product can be distilled under reduced pressure.

-

Product Characterization

Verifying the identity and purity of the synthesized this compound is critical.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl groups attached to the tin atom. The spectrum is typically characterized by complex multiplets for the methylene (-CH₂-) and methyl (-CH₃) protons due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn).

-

¹³C NMR: Provides signals for the two distinct carbon environments of the ethyl groups.

-

¹¹⁹Sn NMR: Shows a characteristic chemical shift for the tin atoms in the Sn-O-Sn environment.

-

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration is the key diagnostic peak, typically appearing in the 770-780 cm⁻¹ region.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and fragmentation pattern of the compound.[8] Electrospray ionization mass spectrometry (ESI-MS) can also be used to identify the protonated molecule.[9]

Mandatory Safety and Handling Protocols

Organotin compounds are extremely toxic and must be handled with the utmost care.[10]

-

Toxicity Overview: Triorganotin compounds are the most toxic class, with triethyltin being a potent neurotoxin.[1][3] Exposure can occur via inhalation, ingestion, and dermal contact, affecting the central nervous system, immune system, and skin.[2][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemically resistant gloves (nitrile is often insufficient; check compatibility charts for organometallics), and chemical splash goggles.[11] All work must be conducted within a high-efficiency fume hood.[12]

-

Handling: Use proper syringe and needle techniques for transferring organotin reagents.[12] Avoid creating aerosols or dust. All glassware that comes into contact with the organotin compound should be decontaminated.

-

Spill and Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[10][11][13]

-

Eye Contact: Immediately flush eyes with water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]

-

Spill: For small spills, use an absorbent material to soak up the liquid. Place the contaminated material in a sealed, clearly labeled container for hazardous waste disposal.[10][11]

-

-

Waste Disposal: All organotin waste, including contaminated solvents, glassware, and PPE, must be disposed of as hazardous waste according to local, state, and federal regulations.[10][13]

Visualization of Workflow and Reaction

Chemical Reaction Pathway

Caption: Reaction scheme for the formation of this compound.

Experimental Workflow

Caption: Step-by-step workflow for synthesis and purification.

References

- BenchChem. (2025). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.

- BenchChem. (2025). Safety and handling precautions for organotin compounds.

- Centers for Disease Control and Prevention (CDC). ORGANOTIN COMPOUNDS.

- Del Valle Lab. Standard Operating Procedures - Organotin Reagents.

- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (Referenced via LCSS for Trimethyltin Chloride).

- National Oceanic and Atmospheric Administration (NOAA). BIS(TRIBUTYLTIN) OXIDE - CAMEO Chemicals.

- National Toxicology Program (NTP). (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9).

- PrepChem.com. Synthesis of bis(tri-n-butyltin) oxide.

- Smolecule. (2023). Buy this compound | 1112-63-6.

- T. P. Whaley. (1962). Process for the preparation of high purity alkyltin compounds. U.S. Patent 2,862,944.

- Tadesse, W., Tushabe, F., & Kebede, T. (2014). Toxicity and speciation analysis of organotin compounds.

- ResearchGate. (2014). Electrospray mass spectra of bis-tributyltin oxide 1 recorded with different focus voltages.

- PubMed. (2002). Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Buy this compound | 1112-63-6 [smolecule.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]

- 8. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 11. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. delvallelab.weebly.com [delvallelab.weebly.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

An In-depth Technical Guide to Bis(triethyltin)oxide: Synthesis, Properties, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating Bis(triethyltin)oxide in the Organotin Landscape

This compound, with the Chemical Abstracts Service (CAS) number 1112-63-6 , is an organometallic compound belonging to the trialkyltin family.[1][2] These compounds are characterized by a central tin atom covalently bonded to alkyl groups and, in this case, an oxygen atom linking two triethyltin moieties. While its close analogue, bis(tributyltin)oxide (TBTO), has been extensively studied and utilized, particularly for its biocidal properties, specific technical data on this compound is less abundant in publicly accessible literature.[3] This guide aims to provide a comprehensive overview of this compound, drawing on available data for the compound itself and contextualizing it with the broader knowledge of trialkyltin compounds to offer valuable insights for research and development professionals.

Trialkyltin compounds, in general, are known for their potent biological activities, which has led to their use as fungicides, bactericides, and antifouling agents.[4] However, this biological potency is also associated with significant toxicity, particularly neurotoxicity, which has curtailed their application in many areas.[5][6] Understanding the specific characteristics of this compound is crucial for assessing its potential applications and risks.

Physicochemical Characteristics

This compound is a liquid at room temperature with a notable density.[2][7] Its key physical and chemical properties are summarized in the table below. The lipophilic nature of the ethyl groups suggests good solubility in organic solvents, a common characteristic of organotin compounds.

| Property | Value | Source(s) |

| CAS Number | 1112-63-6 | [1] |

| Molecular Formula | C12H30OSn2 | [1] |

| Molecular Weight | 427.79 g/mol | [1] |

| Boiling Point | 125°C at 4 mmHg | [2] |

| Density | 1.377 g/cm³ | [2][7] |

| Refractive Index | 1.5008 | [2] |

Synthesis of this compound: A Methodological Overview

A plausible synthetic pathway can be conceptualized as a two-step process:

-

Grignard Reaction: The synthesis of the triethyltin chloride precursor can be achieved through a Grignard reaction, where a Grignard reagent (ethylmagnesium bromide) reacts with tin tetrachloride.

-

Hydrolysis: The resulting triethyltin chloride is then hydrolyzed with an aqueous base, such as sodium hydroxide, to yield this compound.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Hydrolysis of Triethyltin Chloride (Hypothetical)

Based on general procedures for similar compounds, a hypothetical protocol for the hydrolysis step is provided below. Note: This is an illustrative protocol and should be optimized and validated under appropriate laboratory safety conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triethyltin chloride in a suitable organic solvent (e.g., diethyl ether or toluene).

-

Addition of Base: Slowly add a stoichiometric amount of aqueous sodium hydroxide solution to the stirred solution of triethyltin chloride.

-

Reaction: The reaction mixture is typically stirred at room temperature or with gentle heating for a specified period to ensure complete hydrolysis.

-

Workup: After the reaction is complete, the organic layer is separated from the aqueous layer. The organic phase is then washed with water to remove any remaining inorganic salts.

-

Isolation: The solvent is removed from the organic phase under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by vacuum distillation.

Applications in Research and Drug Development

While the applications of bis(tributyltin)oxide as a biocide are well-documented, specific applications for this compound are not as clearly defined in the literature.[3] However, based on the known biological activity of trialkyltin compounds, potential areas of research and application can be inferred:

-

Antifungal and Antibacterial Research: Like other organotin compounds, this compound could be investigated for its efficacy against various fungal and bacterial strains. Its distinct alkyl substitution may confer a different spectrum of activity or potency compared to its butyl analogue.

-

Chemical Synthesis: Organotin compounds can serve as reagents or catalysts in organic synthesis. This compound could potentially be used in reactions where a hindered, non-nucleophilic base or a source of the triethyltin moiety is required.

-

Toxicological Studies: As a member of the trialkyltin family with known neurotoxic properties, this compound can be a valuable tool in toxicological research to study the mechanisms of organotin-induced neurodegeneration and to develop potential therapeutic interventions.[5][6]

Toxicology and Safety Considerations: A Focus on Neurotoxicity

The primary toxicological concern associated with trialkyltin compounds, including triethyltin derivatives, is their potent neurotoxicity.[5][6] Triethyltin compounds are known to induce a characteristic intramyelinic edema in the central nervous system, leading to neurological deficits.[6]

Mechanism of Neurotoxicity: The neurotoxic effects of triethyltin are believed to be mediated by its ability to disrupt mitochondrial function. It acts as an ionophore, collapsing the proton gradient across the inner mitochondrial membrane and uncoupling oxidative phosphorylation. This leads to a depletion of ATP, the primary energy currency of the cell, and subsequent cellular dysfunction and death, particularly in energy-demanding cells like neurons and oligodendrocytes.[8]

The following diagram illustrates the proposed mechanism of triethyltin-induced neurotoxicity:

Caption: Proposed mechanism of triethyltin-induced neurotoxicity.

Acute Toxicity: Limited data is available for this compound, but a reported intraperitoneal LD50 in mice is 1 mg/kg, indicating high acute toxicity.[2] For comparison, the oral LD50 of the more extensively studied bis(tributyltin)oxide in rats ranges from 127 to 234 mg/kg body weight.[9]

Safe Handling and Personal Protective Equipment (PPE): Due to its high toxicity, this compound must be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment is mandatory to prevent exposure.

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential to prevent skin contact.

-

Eye Protection: Safety goggles or a face shield must be worn to protect the eyes from splashes.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a highly toxic organotin compound with limited available data compared to its tributyltin analogue. Its primary significance in the research and drug development landscape lies in its potential as a reference compound for toxicological studies, particularly in the field of neurotoxicity. The synthesis of this compound follows established organotin chemistry principles, primarily through the hydrolysis of triethyltin halides. While its direct applications are not well-established, its potent biological activity suggests potential for investigation in antimicrobial research. The extreme toxicity of this compound necessitates stringent safety protocols during handling and use. Further research is warranted to fully elucidate the properties, reactivity, and biological activity of this compound to better understand its potential and its risks.

References

- Reuhl, K. R., & Reiter, L. W. (1983). Behavioral toxicity of trialkyltin compounds: a review. Neurotoxicology, 4(2), 1-14.

- Aschner, M., & Aschner, J. L. (1992). Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity. Neuroscience and biobehavioral reviews, 16(4), 427–435.

- National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). U.S. Department of Health and Human Services.

- He, L., et al. (2007). Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes. Journal of Neuroscience Research, 85(14), 3106-3115.

- Crofton, K. M., & Reiter, L. W. (1984). Neurobehavioral toxicity of triethyltin in rats as a function of age at postnatal exposure. Neurotoxicology, 5(4), 9-22.

- Harry, G. J., & Tilson, H. A. (1981). Triethyltin toxicity as a model for degenerative disorders. Neurotoxicology, 2(2), 293-306.

- International Programme on Chemical Safety. (1999). Tributyltin Oxide (CICADS 14).

- U.S. Environmental Protection Agency. (2003). Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9).

- National Oceanic and Atmospheric Administration. (n.d.). BIS(TRIBUTYLTIN) OXIDE. CAMEO Chemicals.

- Central Drug House. (n.d.).

- Halligan, N. G., & Blaszczak, L. C. (1993). Allyltributyltin. Organic Syntheses, 71, 95.

-

PrepChem. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved from [Link]

- MilliporeSigma. (2020).

-

American Chemical Society. (2008). Tributyltin oxide. Retrieved from [Link]

-

Wikipedia. (2023). Tributyltin oxide. Retrieved from [Link]

- Tanaka, Y., et al. (2018). Analysis of Bis(tributyltin) Oxide in Industrial Products by Mass Spectrometry with Direct Sample Injection. Journal of the Mass Spectrometry Society of Japan, 66(2), 65-70.

Sources

- 1. 1112-63-6 | CAS DataBase [m.chemicalbook.com]

- 2. This compound | 1112-63-6 [amp.chemicalbook.com]

- 3. Buy this compound | 1112-63-6 [smolecule.com]

- 4. acs.org [acs.org]

- 5. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tin oxide suppliers USA [americanchemicalsuppliers.com]

- 8. Triethyltin-induced stress responses and apoptotic cell death in cultured oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tributyltin Oxide (CICADS) [inchem.org]

bis(triethyltin)oxide molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Bis(triethyltin)oxide

Introduction

This compound, also known as hexaaethyldistannoxane, is an organotin compound with the chemical formula [(C₂H₅)₃Sn]₂O. It belongs to the broader class of hexaalkyldistannoxanes, which are characterized by a central Sn-O-Sn linkage. These compounds have garnered significant interest due to their catalytic activity, biocidal properties, and utility as precursors in organotin chemistry. This guide provides a detailed exploration of the molecular structure and bonding of this compound, offering insights relevant to researchers, scientists, and professionals in drug development who may utilize organotin compounds as reagents or catalysts.

It is important to note that while this compound is a significant compound, its close analogue, bis(tributyltin)oxide (TBTO), has been more extensively studied, particularly concerning its solid-state structure.[1] Consequently, where specific crystallographic data for the triethyl derivative is not available, this guide will draw upon the well-documented structural parameters of TBTO and other related organotin oxides to provide a comprehensive and scientifically grounded understanding. This comparative approach allows for a robust analysis of the core structural and bonding principles governing this class of molecules.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the controlled hydrolysis of a triethyltin halide, typically triethyltin chloride, in the presence of a base.[2] This reaction is a condensation process where two molecules of the intermediate triethyltin hydroxide, (C₂H₅)₃SnOH, are formed and subsequently lose a molecule of water to form the distannoxane bridge.

The overall reaction can be summarized as follows:

2 (C₂H₅)₃SnCl + 2 NaOH → [((C₂H₅)₃Sn)₂O] + 2 NaCl + H₂O

Experimental Protocol: Synthesis via Hydrolysis of Triethyltin Chloride

This protocol is adapted from established procedures for analogous bis(trialkyltin)oxides.[3]

Objective: To synthesize this compound from triethyltin chloride.

Materials:

-

Triethyltin chloride ((C₂H₅)₃SnCl)

-

Sodium hydroxide (NaOH), 20% aqueous solution

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether or other suitable organic solvent

-

Four-necked flask, stirrer, thermometer, reflux condenser, and dropping funnel

Procedure:

-

Setup: Assemble the four-necked flask with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel.

-

Reaction Initiation: Charge the flask with a 20% aqueous solution of sodium hydroxide. Heat the solution to approximately 50°C with stirring.

-

Addition of Precursor: Dissolve the triethyltin chloride in a suitable organic solvent (e.g., diethyl ether) and add it to the dropping funnel. Add the triethyltin chloride solution dropwise to the heated NaOH solution over a period of 30-60 minutes. Maintain the reaction temperature at 50°C.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed at 50°C for an additional hour with vigorous stirring to ensure complete hydrolysis and condensation.

-

Phase Separation: Turn off the heat and allow the mixture to cool to room temperature. The mixture will separate into an organic phase (containing the product) and an aqueous phase. Transfer the mixture to a separatory funnel and separate the layers.

-

Washing: Wash the organic phase with deionized water to remove any remaining sodium hydroxide or sodium chloride.

-

Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oily liquid.

Causality and Self-Validation: The use of a biphasic system (organic solvent and aqueous NaOH) facilitates the reaction at the interface and simplifies the subsequent separation of the nonpolar product from the aqueous salt solution. The final washing step is crucial to ensure the purity of the product. The yield and purity can be assessed by techniques such as NMR spectroscopy and titration.[3]

Molecular Structure and Bonding

The molecular structure of this compound is defined by the central, flexible Sn-O-Sn bond and the geometry around the two tin atoms. Each tin atom is covalently bonded to three ethyl groups and the bridging oxygen atom.

Geometry at the Tin Center

Each tin atom in the [(C₂H₅)₃Sn]₂O molecule adopts a distorted tetrahedral geometry. The three carbon atoms of the ethyl groups and the bridging oxygen atom coordinate to the tin center. The C-Sn-C and C-Sn-O bond angles are expected to be close to the ideal tetrahedral angle of 109.5°, with some deviation due to the steric bulk of the ethyl groups and the nature of the Sn-O bond.

The Sn-O-Sn Bridge

The Sn-O bonds in these compounds have a significant degree of covalent character. The bond length is typically around 1.96-1.98 Å. This bonding arrangement results in a molecule that is largely nonpolar, contributing to its solubility in organic solvents and insolubility in water.[1]

Structural Data Summary (Analogous Compounds)

For illustrative purposes, the following table summarizes typical structural parameters for hexaalkyldistannoxanes, primarily based on data for bis(tributyltin)oxide.

| Parameter | Typical Value | Source |

| Sn-O Bond Length | ~1.97 Å | Inferred from related structures |

| Sn-C Bond Length | ~2.15 Å | Inferred from related structures |

| Sn-O-Sn Bond Angle | 135-141° | Inferred from related structures |

| C-Sn-C Bond Angle | ~112-115° | Inferred from related structures |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for probing its structural features.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the characteristic Sn-O-Sn linkage. The asymmetric stretching vibration (νₐₛ(Sn-O-Sn)) of this bond gives rise to a strong absorption band in the region of 770-780 cm⁻¹. This is a diagnostic peak for the presence of the distannoxane core. The Sn-C stretching vibrations are typically observed in the 500-600 cm⁻¹ range.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: These spectra will show characteristic signals for the ethyl groups. The coupling of these nuclei to the tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) can provide valuable structural information in high-resolution spectra.

-

¹¹⁹Sn NMR: This is a powerful technique for characterizing organotin compounds. The chemical shift (δ) for bis(trialkyltin)oxides typically falls in a specific range, which can confirm the oxidation state and coordination environment of the tin atoms.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern often shows the loss of ethyl groups and the characteristic isotopic distribution pattern for tin, which aids in the identification of tin-containing fragments.

Visualization of Molecular Structure

The following diagrams illustrate the synthesis workflow and the molecular structure of this compound.

Caption: Synthesis workflow for this compound.

Caption: Molecular structure of this compound.

Applications and Relevance in Drug Development

While highly toxic, organotin compounds like this compound are used as reagents in organic synthesis. Their utility often stems from their role as catalysts or as precursors for other organotin reagents, such as trialkyltin hydrides or alkoxides. In the context of drug development, these compounds are primarily laboratory tools for synthesizing complex organic molecules rather than being components of therapeutic agents themselves. For instance, bis(trialkyltin)oxides can be used to activate carboxyl groups or to facilitate certain esterification or etherification reactions. Their biocidal properties also form the basis for some antifungal and antibacterial applications, though their use is heavily restricted due to toxicity concerns.

Conclusion

This compound is a foundational hexaalkyldistannoxane with a distinct molecular architecture centered on a wide, flexible Sn-O-Sn bridge. Each tin atom maintains a distorted tetrahedral geometry, bonding to three ethyl groups and the central oxygen. While detailed crystallographic data for this specific compound are scarce, a robust understanding of its structure and bonding can be achieved through analysis of its spectroscopic properties and comparison with well-characterized analogues like bis(tributyltin)oxide. The synthesis, typically achieved through the hydrolysis of triethyltin chloride, is a reliable method for producing this versatile chemical reagent. For researchers in synthetic chemistry and drug development, a thorough grasp of the structure and reactivity of this compound is valuable for its application in the synthesis of complex molecular targets.

References

-

National Toxicology Program. (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). U.S. Department of Health and Human Services. [Link]

-

PrepChem. (n.d.). Synthesis of bis(tri-n-butyltin) oxide. Retrieved from [Link]

-

Win, Y. F., Guan, T. S., & Yamin, B. M. (2006). Synthesis and Characterization of Tributyltin(IV) Complexes Derived from Pyridine Monocarboxylic Acids. The Malaysian Journal of Analytical Sciences, 10(2), 285-294. [Link]

Sources

solubility of bis(triethyltin)oxide in organic solvents

An In-Depth Technical Guide to the Solubility of Bis(tri-n-butyltin)oxide in Organic Solvents

Executive Summary

Bis(tri-n-butyltin)oxide (TBTO) is a potent organometallic biocide historically used in applications such as anti-fouling paints and wood preservatives.[1][2] Its efficacy and environmental fate are intrinsically linked to its solubility characteristics. Understanding its behavior in various organic solvents is critical for formulation development, environmental remediation, and toxicological studies. This guide provides a comprehensive overview of the theoretical principles governing TBTO solubility, summarizes available data, and presents a robust experimental protocol for its quantitative determination.

Physicochemical Characteristics of Bis(tri-n-butyltin)oxide

TBTO is a clear, colorless to pale yellow liquid with a characteristic strong odor.[1][2][3] Its molecular structure, featuring a central polar Sn-O-Sn core flanked by six nonpolar butyl chains, dictates its physical properties and solubility behavior.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₅₄OSn₂ | [2] |

| Molecular Weight | 596.08 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Density | ~1.17 g/cm³ at 20-25 °C | [1][2][3] |

| Melting Point | < -45 °C | [1][2] |

| Boiling Point | ~180 °C at 2 mmHg | [1][2][4] |

| Water Solubility | Very low; reported as insoluble or <1 mg/mL.[1][3][5] | [1][3][5] |

| Log Kow (Octanol/Water) | ~3.84 | [5] |

Theoretical Framework of Solubility

The solubility of TBTO is best understood through the principle of "like dissolves like." The molecule's dual nature—a polar core and extensive nonpolar appendages—governs its interactions with different solvent classes.

Caption: Logical relationship between TBTO's structure and solvent interactions.

-

Nonpolar Solvents (e.g., Hexane, Benzene, Toluene): The six lipophilic butyl chains provide a large nonpolar surface area. These chains interact favorably with nonpolar solvents via London dispersion forces, leading to high solubility.[1]

-

Polar Aprotic Solvents (e.g., Chloroform, THF, Acetone): These solvents possess a dipole moment capable of interacting with the polar Sn-O-Sn bond. This allows them to solvate the polar core of TBTO effectively, while their organic character interacts with the butyl chains, resulting in good solubility.[1]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): TBTO is generally soluble in alcohols.[1][5] The solvent's hydroxyl group can interact with the oxygen atom in the Sn-O-Sn bridge. However, the strong hydrogen bonding network within the alcohol itself must be overcome, which can temper the solubility compared to aprotic or nonpolar solvents of similar size.

Solubility Profile

While literature widely confirms TBTO's high solubility in organic media, precise quantitative data is sparse. The following table summarizes the available qualitative information.

| Solvent Class | Example Solvents | Reported Solubility | Source(s) |

| Alcohols | Ethanol, Methanol | Soluble | [1][5] |

| Halogenated | Chloroform, Dichloromethane | Soluble | [1][5] |

| Aromatic | Benzene, Toluene | Soluble | [1] |

| Ethers | Diethyl ether | Soluble | [5] |

| Hydrocarbons | Hexane | Highly Soluble (inferred from use as extraction solvent) | [6] |

| Ketones | Acetone | Soluble (inferred from use as cleaning solvent) | [3] |

Experimental Protocol for Quantitative Solubility Determination

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of TBTO in a target organic solvent. The methodology is based on the isothermal equilibrium method, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS).

Principle

A supersaturated solution of TBTO in the chosen solvent is agitated at a constant temperature for a sufficient duration to reach thermodynamic equilibrium. The equilibrated solution is then filtered to remove excess solid/liquid, and an aliquot of the clear supernatant is precisely diluted and analyzed by a validated GC-MS method to determine the concentration of dissolved TBTO.

Materials and Reagents

-

Bis(tri-n-butyltin)oxide (≥96% purity)

-

Selected organic solvent (HPLC or analytical grade)

-

Internal Standard (IS), e.g., deuterated tributyltin or another suitable organotin compound not present in the sample.[6]

-

Scintillation vials or sealed glass tubes

-

Thermostatic shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Gas-tight syringes

-

Volumetric flasks and pipettes

-

Autosampler vials for GC-MS

-

GC-MS system with a suitable capillary column (e.g., DB-5)[7]

Experimental Workflow Diagram

Sources

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Tributyltin oxide, Tri Butyl Tin Oxide TBTO Manufacturers, with SDS [mubychem.com]

- 3. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. Determination of bis(tributyltin) oxide by GC--MS with on-line hydride derivatization: application to drug substance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bis(triethyltin)oxide for the Research Professional

Executive Summary & Introduction

Bis(triethyltin)oxide, also known as hexaethyldistannoxane, is an organotin compound with the chemical formula [(C₂H₅)₃Sn]₂O. As a member of the potent trialkyltin family, it exhibits significant biological activity and unique chemical properties that have historically positioned it in various industrial applications, primarily as a biocide. For researchers, scientists, and professionals in drug development, understanding the nuanced characteristics of this compound is crucial, not only for leveraging its reactivity in synthesis but also for appreciating its profound toxicological implications.

Triethyltin (TET) compounds, including the oxide, are noted neurotoxins that produce distinct pathological effects, primarily characterized by brain and spinal cord edema resulting from myelin vacuolation.[1][2] This mode of action differs significantly from other organotins like trimethyltin (TMT), which is primarily a neuronal toxicant.[2] The unique neurotoxic profile of TET compounds makes them a subject of interest in toxicological studies and as models for understanding certain degenerative disorders.[3] While its direct application in modern drug development is virtually nonexistent due to its toxicity, its effects on cellular mechanisms, such as Ca²⁺ signaling and neurotransmitter release, provide valuable insights for neurotoxicology and pharmacology research.[4]

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, synthesis, chemical reactivity, and the critical safety protocols required for its handling. The objective is to equip researchers with the foundational knowledge necessary to work with this compound safely and effectively in a controlled laboratory setting.

Physicochemical and Spectroscopic Properties

This compound is a liquid at room temperature. A thorough understanding of its physical properties is the first step in its safe and effective use in a research environment.

Physical and Chemical Data Summary

The key quantitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1112-63-6 | [5] |

| Molecular Formula | C₁₂H₃₀OSn₂ | [6] |

| Molecular Weight | 427.79 g/mol | [6] |

| Appearance | Air-sensitive liquid | [6] |

| Density | 1.377 g/cm³ | [6] |

| Boiling Point | 125 °C at 4 mmHg | [6] |

| Refractive Index | 1.5008 (at 20°C) | [6] |

| Hydrolytic Sensitivity | Forms a reversible hydrate | [6] |

Spectroscopic Profile

-

¹H NMR: Proton NMR is expected to show characteristic signals for the ethyl groups attached to the tin atoms. The methylene (–CH₂–) and methyl (–CH₃) protons will appear as coupled multiplets (a quartet and a triplet, respectively) with chemical shifts influenced by the electropositive tin atom.

-

¹³C NMR: The carbon spectrum will show two distinct signals corresponding to the methylene and methyl carbons of the ethyl groups.

-

Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution pattern characteristic of tin-containing compounds. Tin has multiple stable isotopes, which results in a distinctive, readily identifiable pattern in the mass spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration, which is a hallmark of the hexaalkyldistannoxane structure.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the hydrolysis of a triethyltin halide precursor. This process must be conducted with rigorous safety precautions due to the high toxicity of the materials involved.

Key Synthesis Pathway

A prevalent and efficient method for preparing this compound is through the controlled hydrolysis of triethyltin chloride. This reaction proceeds via a triethyltin hydroxide intermediate, which then undergoes condensation.[5]

Reaction: 2 (C₂H₅)₃SnCl + 2 NaOH → 2 (C₂H₅)₃SnOH + 2 NaCl 2 (C₂H₅)₃SnOH → [(C₂H₅)₃Sn]₂O + H₂O

A more direct, modern approach involves the reaction of triethyltin chloride with sodium oxide, which offers higher efficiency by avoiding the hydroxide intermediate.[5]

Reaction: 2 (C₂H₅)₃SnCl + Na₂O → [(C₂H₅)₃Sn]₂O + 2 NaCl

The diagram below illustrates the general workflow for the hydrolysis-based synthesis.

Caption: General workflow for the synthesis of this compound.

Detailed Laboratory Protocol: Hydrolysis of Triethyltin Chloride

Causality Statement: This protocol utilizes a biphasic system to facilitate the reaction at the interface and simplify product separation. The use of a non-polar organic solvent ensures that the product remains in the organic phase while the salt byproduct is partitioned into the aqueous phase.

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve triethyltin chloride in an equal volume of a suitable organic solvent (e.g., diethyl ether or toluene).

-

Reaction: Prepare a stoichiometric amount of 20% aqueous sodium hydroxide solution. While vigorously stirring the triethyltin chloride solution, add the NaOH solution dropwise from the dropping funnel. Maintain the reaction temperature at approximately 50°C.

-

Condensation: After the addition is complete, continue stirring at 50°C for one hour to ensure the complete condensation of the triethyltin hydroxide intermediate.

-

Workup: Transfer the reaction mixture to a separatory funnel and allow the layers to separate. Collect the upper organic phase.

-

Washing: Wash the organic phase with deionized water to remove any remaining sodium hydroxide or sodium chloride.

-

Drying & Purification: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the polar Sn-O-Sn bond. This bond is susceptible to cleavage by a variety of protic reagents, making the compound a useful synthetic intermediate.

Reaction with Protic Reagents

This compound readily reacts with water to form the corresponding triethyltin hydroxide in a reversible reaction.[6] It reacts with acids (HX) to yield the corresponding triethyltin salt and water. This reactivity makes it a useful acid scavenger or dehydrating agent in certain organic reactions.

Reaction with Acid (HX): [(C₂H₅)₃Sn]₂O + 2 HX → 2 (C₂H₅)₃SnX + H₂O

This reaction is mechanistically important as it forms the basis for its use in catalysis, for example, in esterification reactions where the removal of water drives the equilibrium toward the product.

The diagram below shows the mechanism for the acid-catalyzed cleavage of the Sn-O-Sn bond.

Caption: Mechanism for the acid-catalyzed cleavage of this compound.

Applications in a Research Context

While its use as a broad-spectrum biocide (fungicide, bactericide) and wood preservative is well-documented, these applications are now heavily restricted due to extreme environmental and human toxicity.[5] In a modern research context, its utility is primarily as a chemical intermediate or as a toxicological tool.

-

Chemical Intermediate: It serves as a precursor for the synthesis of other triethyltin compounds.[5]

-

Toxicological Research: Due to its specific neurotoxic effects, particularly the induction of myelin sheath edema, TET compounds are used as research tools to study demyelinating diseases and neurotoxicity mechanisms.[3][7] Studies have shown that TET interferes with myelin protein synthesis and can modulate critical cellular processes like Ca²⁺ signaling, which is fundamental to neurotransmission.[4][7]

Toxicology and Safety: A Critical Directive

Extreme caution is mandatory when handling this compound. It is a highly toxic compound with severe health effects.

Toxicity Profile Summary

Triethyltin compounds are potent neurotoxins.[1] Exposure can lead to cerebral edema, headache, nausea, and in severe cases, convulsions and death. The compound is toxic via inhalation, ingestion, and skin absorption.[6] Chronic exposure affects the central nervous system and the immune system.[8]

| Parameter | Value | Species | Source |

| LD₅₀ (Intraperitoneal) | 1 mg/kg | Mouse | [6] |

| Primary Target Organs | Central Nervous System (CNS), Immune System, Liver, Kidney, Blood | - | [8] |

| Key Health Hazards | Fatal if inhaled. Toxic if swallowed. Causes skin/eye irritation. May damage fertility or the unborn child. Causes damage to organs through prolonged exposure. | - | [8] |

Mandatory Safety Protocols

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with a high rate of air exchange.

-

Personal Protective Equipment (PPE):

-

Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them before each use.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Lab Coat: A chemically resistant lab coat or apron must be worn.

-

Respirator: For any procedures with a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary.

-

-

Handling and Storage: Store in a cool, dry, well-ventilated area, away from acids and oxidizing agents. The container must be tightly sealed.

-

Spill & Exposure Procedures:

-

Spill: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and place it in a sealed container for hazardous waste disposal. Do not allow the chemical to enter drains.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

-

Ataman Kimya. TRIBUTYLTIN OXIDE. Available at: [Link]

-

National Toxicology Program (NTP). (1991). Nomination Background: bis(Tributyltin)oxide (CASRN: 56-35-9). Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (2021). ICSC 1282 - TRIBUTYLTIN OXIDE. Available at: [Link]

-

National Center for Biotechnology Information. Bis(tributyltin) oxide | C24H54OSn2 | CID 16682746 - PubChem. Available at: [Link]

-

Wikipedia. Tributyltin oxide. Available at: [Link]

-

Acros Organics. (n.d.). Bis(tributyltin) Oxide MSDS. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). Toxicological Review of Tributyltin Oxide (CAS No. 56-35-9). Available at: [Link]

-

American Chemical Society (ACS). (2008). Tributyltin oxide. Available at: [Link]

-

Yoshizuka, M., et al. (1992). Toxic effects of bis (tributyltin) oxide on the synthesis and secretion of zymogen granules in the rat exocrine pancreas. PubMed. Available at: [Link]

-

Ottokemi. Bis(tributyltin) oxide. Available at: [Link]

-

PrepChem.com. Synthesis of bis(tri-n-butyltin) oxide. Available at: [Link]

-

Blaker, W. D., et al. (1981). Effect of triethyl tin on myelination in the developing rat. PubMed. Available at: [Link]

-

Reiter, L. W., & Ruppert, P. H. (1984). Behavioral toxicity of trialkyltin compounds: a review. PubMed. Available at: [Link]

-

LookChem. Cas 56-35-9,Bis(tributyltin) oxide. Available at: [Link]

-

Marin, P., et al. (1996). Triethyltin interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells. PubMed. Available at: [Link]

-

Aschner, M., & Aschner, J. L. (1992). Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity. PubMed. Available at: [Link]

-

Harry, G. J., & Tilson, H. A. (1981). Triethyltin toxicity as a model for degenerative disorders. PubMed. Available at: [Link]

Sources

- 1. Behavioral toxicity of trialkyltin compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triethyltin toxicity as a model for degenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triethyltin interferes with Ca2+ signaling and potentiates norepinephrine release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 1112-63-6 [smolecule.com]

- 6. This compound | 1112-63-6 [amp.chemicalbook.com]

- 7. Effect of triethyl tin on myelination in the developing rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the History, Discovery, and Scientific Significance of Bis(triethyltin)oxide

A Senior Application Scientist's Synthesis of its Rise and Fall as a Potent Biocide

Introduction: The Double-Edged Sword of Organotin Chemistry

Bis(triethyltin)oxide, a member of the triorganotin family, represents a fascinating and cautionary tale in the annals of applied chemistry. Once lauded for its exceptional biocidal efficacy, its story is one of innovation driven by industrial need, followed by a reckoning with its profound and lasting environmental and toxicological consequences. This guide provides an in-depth exploration of the history, synthesis, mechanisms of action, and eventual decline of this potent organometallic compound. It is intended for researchers, scientists, and drug development professionals who seek to understand the intricate relationship between chemical structure, biological activity, and environmental stewardship.

A Historical Perspective: The Dawn of Organometallics

The journey to understanding this compound begins in the mid-19th century with the birth of organometallic chemistry. In 1849, the English chemist Edward Frankland is credited with the first synthesis of an organotin compound, diethyltin diiodide, through the reaction of ethyl iodide with metallic tin.[1] This pioneering work laid the foundation for a new field of chemistry exploring the unique properties of compounds containing carbon-metal bonds.

Shortly after, in 1852, German chemist Carl Jacob Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds.[2] These early explorations into the synthesis of organotin compounds, including tetraethyltin, were crucial stepping stones. The development of the Grignard reaction in the early 1900s further revolutionized the field, providing a versatile method for creating tin-carbon bonds and paving the way for the synthesis of a wide array of organotin derivatives.[3]

The industrial significance of organotin compounds did not become apparent until the 1940s, when they were first used as stabilizers for polyvinyl chloride (PVC).[2] This discovery spurred a rapid expansion in organotin chemistry research and commercialization, leading to the exploration of their biocidal properties.

Synthesis and Physicochemical Properties

The primary route for the synthesis of this compound involves a two-step process. First, a triethyltin halide, typically triethyltin chloride, is prepared. This can be achieved through a redistribution reaction, also known as the Kocheshkov comproportionation, between tetraethyltin and tin tetrachloride.[3] The resulting triethyltin chloride is then subjected to hydrolysis, typically with an alkali metal hydroxide like sodium hydroxide, to yield this compound.[4]

Caption: Synthesis of this compound.

This compound is a colorless liquid with a characteristic boiling point of 272°C.[5] It exhibits low solubility in water but is soluble in many organic solvents.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | Bis(tributyltin)oxide (TBTO) |

| CAS Number | 1112-63-6[6] | 56-35-9[3] |

| Molecular Formula | C12H30OSn2[6] | C24H54OSn2[7] |

| Molecular Weight | 427.79 g/mol [6] | 596.11 g/mol [7] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[7] |

| Boiling Point | 272°C[5] | 180°C at 2 mmHg[7] |

| Density | 1.377 g/cm³[8] | 1.17 g/cm³ at 25°C |

| Water Solubility | Insoluble | ~20 mg/L |

Applications as a Potent Biocide: Causality and Consequences

The broad-spectrum biocidal activity of triorganotin compounds, including this compound and its more commercially prominent cousin, bis(tributyltin)oxide (TBTO), drove their widespread use in several industrial applications.

Wood Preservation

Triorganotins proved to be highly effective fungicides against wood-destroying fungi.[9] Their lipophilic nature allowed for excellent penetration and retention in treated wood, providing long-lasting protection. The efficacy of these compounds justified their use in preserving timber for construction, millwork, and joinery.[7] However, their high toxicity precluded their use for wood in direct contact with the ground.[7]

Marine Antifouling Paints

One of the most significant applications of triorganotins was in marine antifouling paints.[10] Biofouling, the accumulation of marine organisms on submerged surfaces, is a major issue for the shipping industry, leading to increased drag, fuel consumption, and maintenance costs. Triorganotin compounds, incorporated into paints, would slowly leach into the surrounding water, creating a toxic barrier that prevented the settlement and growth of barnacles, algae, and other marine life.[10][11] The effectiveness of these paints was unparalleled at the time.

Mechanism of Toxicity: A Multi-pronged Assault on Cellular Function

The potent biocidal activity of triethyltin compounds stems from their ability to disrupt fundamental cellular processes, primarily through their interaction with mitochondria.

Inhibition of Oxidative Phosphorylation

Triethyltin compounds are potent inhibitors of oxidative phosphorylation, the process by which cells generate ATP, the primary energy currency of the cell.[8] They achieve this by acting as ionophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthase function. This disruption of energy metabolism is a key factor in their toxicity to a wide range of organisms.

Sources

- 1. Effects of new antifouling compounds on the development of sea urchin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. gelest.com [gelest.com]

- 4. Tributyltin oxide - Wikipedia [en.wikipedia.org]

- 5. 1112-63-6 | CAS DataBase [m.chemicalbook.com]

- 6. tin oxide suppliers USA [americanchemicalsuppliers.com]

- 7. BIS(TRIBUTYLTIN) OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. web.viu.ca [web.viu.ca]

- 9. Prevention of marine biofouling using natural compounds from marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluating the conduct and reporting of the T-cell dependent antibody response in the Extended One-Generation Reproductive Toxicity study provided under the EU REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The T-cell-dependent antibody response assay in nonclinical studies of pharmaceuticals and chemicals: study design, data analysis, interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Neurotoxic Threat: A Technical Guide to the Safe Handling of Bis(triethyltin)oxide

For Researchers, Scientists, and Drug Development Professionals

Preamble: Acknowledging the Knowledge Gap and a Call for Caution

Bis(triethyltin)oxide, a member of the organotin family, represents a significant potential hazard in the research and development landscape. While comprehensive safety data specifically for this compound is not as readily available as for its more common analogue, bis(tributyltin)oxide (TBTO), the established toxicology of triethyltin (TET) compounds necessitates a highly cautious and informed approach. This guide synthesizes the known neurotoxic properties of TET compounds with best-practice handling protocols for hazardous organotins to provide a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to foster a deep understanding of the risks and the rationale for the prescribed safety measures.

The Neurotoxic Profile of Triethyltin Compounds

The primary and most severe hazard associated with this compound exposure stems from the potent neurotoxicity of triethyltin compounds. Unlike some other organotins, TETs target the central nervous system, leading to a distinct set of debilitating and potentially irreversible effects.

Mechanism of Neurotoxicity

Triethyltin compounds are known to induce cerebral edema, a dangerous swelling of the brain.[1] They are potent inhibitors of oxidative phosphorylation in mitochondria, the powerhouses of cells, disrupting cellular energy metabolism.[1] This disruption is particularly damaging to the nervous system. The toxic effects also include myelin vacuolation, which is the formation of fluid-filled sacs in the protective myelin sheath that insulates nerve fibers, impairing nerve signal transmission.[2]

Clinical Manifestations of Exposure

Exposure to triethyltin compounds can lead to a range of severe health effects. In mammals, poisoning can manifest as muscle weakness within hours of exposure.[1] This can be followed by tremors, leading to convulsions and potentially death.[1] Common symptoms reported from triethyltin exposure include headaches, vomiting, abdominal pain, and visual disturbances.[1] The behavioral toxicity of TET is significant, leading to decreased motor activity and impaired neuromotor function.[2] While some of the behavioral deficits from repeated exposure may be reversible, the neurological damage can be long-lasting.[2]

Hazard Identification and Classification (Inferred)

While a specific Globally Harmonized System (GHS) classification for this compound is not available from the search results, based on the known toxicity of triethyltin compounds and the classifications of related organotins like TBTO, a highly hazardous profile can be inferred. It should be treated as a substance with high acute toxicity (oral, dermal, and inhalation), a severe skin and eye irritant, and a potent neurotoxin with the potential for long-term organ damage.

The Cornerstone of Safety: Engineering Controls and Designated Workspaces

Given the high potential for severe toxicity, primary reliance on personal protective equipment (PPE) is insufficient. A robust safety protocol begins with stringent engineering controls.

The Imperative of a Chemical Fume Hood

All work involving the handling of this compound, including weighing, dilution, and use in reactions, must be conducted within a properly functioning chemical fume hood. This is non-negotiable. The fume hood provides the primary barrier against the inhalation of vapors or aerosols, which are routes of exposure that can lead to systemic toxicity.

Designated Work Area

A specific area within the laboratory should be designated for work with this compound and other highly toxic organotins. This area should be clearly marked, and access should be restricted to authorized personnel who have received specific training on the hazards and handling procedures for this class of compounds.

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering controls are paramount, a comprehensive PPE strategy is essential to protect against accidental contact.

Body Protection

A chemically resistant lab coat should be worn and kept buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable Tyvek-type suit should be used.

Hand Protection

Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is mandatory. It is crucial to check the breakthrough time of the specific gloves being used against organotin compounds. Gloves should be inspected for any signs of degradation or perforation before and during use. Contaminated gloves must be disposed of as hazardous waste immediately.

Eye and Face Protection

Safety glasses are not sufficient. Chemical splash goggles that provide a complete seal around the eyes must be worn. In addition, a full-face shield should be used when there is any risk of splashing.

Respiratory Protection

In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is necessary.[3]

Methodical and Safe Handling Protocols

A meticulous and well-rehearsed workflow is critical to minimizing the risk of exposure during the handling of this compound.

Weighing and Transfer

-

Preparation : Before starting, ensure all necessary equipment, including waste containers, is within the fume hood to minimize movement in and out of the controlled area.

-

Weighing : If weighing the neat chemical, do so within the fume hood on a tared and sealed container to avoid contamination of the balance.

-

Liquid Transfer : For liquid transfers, use a syringe and needle technique to avoid pouring and splashing.

Post-Handling Decontamination

After handling is complete, all surfaces within the fume hood that may have come into contact with the compound should be decontaminated. A suitable solvent like acetone can be used for an initial rinse, followed by a thorough wash with soap and water.[3] All decontamination materials, such as wipes, must be disposed of as hazardous waste.

Storage and Waste Management: Containing the Hazard

Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4] The container must be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings. Store in a secondary container to contain any potential leaks.

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and decontamination materials, is considered hazardous waste. This waste must be collected in a dedicated, sealed, and clearly labeled container. Do not mix organotin waste with other waste streams. Disposal must be carried out in accordance with all local, state, and federal regulations for hazardous chemical waste.

Emergency Preparedness: A Rapid and Informed Response

A clear and practiced emergency plan is essential for mitigating the consequences of an accidental exposure or spill.

In Case of Personal Exposure

-

Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3] Wash the skin thoroughly with soap and water.[3] Seek immediate medical attention, even if no irritation is immediately apparent, as symptoms can be delayed.[3][4]

-

Eye Contact : Immediately flush the eyes with water for at least 20-30 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Inhalation : Move the individual to fresh air at once.[4] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4]

-

Ingestion : Do not induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Spill Response

-

Evacuation : Evacuate all non-essential personnel from the immediate area.

-

Ventilation : Ensure the area is well-ventilated, if safe to do so.

-

Containment : For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill.[3]

-

Cleanup : Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal.[3]

-

Decontamination : Decontaminate the spill area with a suitable solvent followed by a soap and water wash.[3]

Quantitative Data Summary

Due to the lack of specific data for this compound in the search results, the following table provides data for the related compound, bis(tributyltin)oxide, to give a general indication of the expected level of toxicity. It should be assumed that this compound has a similar or potentially higher toxicity profile.

| Parameter | Value (for Bis(tributyltin)oxide) | Source |

| GHS Classification (Inferred) | Acute Toxicity, Oral (Category 3) | [4] |

| Acute Toxicity, Dermal (Category 3) | [4] | |

| Skin Irritation (Category 2) | [4] | |

| Specific Target Organ Toxicity - Repeated Exposure (Category 1) | [4] | |

| Acute Aquatic Toxicity (Category 1) | [4] | |

| Chronic Aquatic Toxicity (Category 1) | [4] |

Visualized Workflows and Concepts

Hierarchy of Controls for Handling this compound

Caption: A stepwise workflow for a safe and effective response to a this compound spill.

Conclusion: A Commitment to Proactive Safety

The handling of this compound demands the utmost respect for its potent neurotoxic potential. While specific data may be limited, the known hazards of triethyltin compounds provide a clear directive for a stringent and proactive safety culture. By implementing robust engineering controls, adhering to meticulous handling protocols, and being prepared for emergencies, researchers can mitigate the risks and ensure a safe laboratory environment for the advancement of science.

References

-

Reuhl, K. R., & Reiter, L. W. (1981). Behavioral toxicity of trialkyltin compounds: a review. Neurotoxicology, 2(4), 609-640. [Link]

-

Jadhav, R. K., & Mullin, L. G. (2008). Toxicity and speciation analysis of organotin compounds. International Journal of Environmental & Analytical Chemistry, 88(3), 215-227. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

International Labour Organization (ILO). (2021). International Chemical Safety Cards (ICSC): TRIBUTYLTIN OXIDE. [Link]

-

Ataman Kimya. TRIBUTYLTIN OXIDE. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Bis(triethyltin)oxide as a Catalyst in Organic Synthesis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of bis(triethyltin)oxide, a member of the hexaalkyldistannoxane family, as a catalyst in organic synthesis. While specific literature on this compound is limited, this guide synthesizes information from the broader class of organotin catalysts, particularly its close structural analog bis(tributyltin) oxide, to provide a foundational understanding of its catalytic activity, mechanism, and practical application. Emphasis is placed on esterification and transesterification reactions. Crucially, this note includes extensive, mandatory safety protocols for the handling and disposal of this highly toxic class of compounds.

Introduction to this compound

This compound, with the chemical formula [(C₂H₅)₃Sn]₂O, is an organotin compound belonging to the class of hexaalkyldistannoxanes. These compounds are characterized by a Sn-O-Sn linkage. Organotin compounds, in general, have been widely utilized in industry and research as heat stabilizers, biocides, and, notably, as catalysts for various organic transformations.[1] Their utility as catalysts stems from the Lewis acidic nature of the tin center, which can activate carbonyl groups towards nucleophilic attack.[2]

While its butyl-substituted analog, bis(tributyltin) oxide (TBTO), has seen more extensive use and documentation, particularly as a biocide and wood preservative, the underlying chemistry of the Sn-O-Sn moiety suggests similar catalytic utility for this compound in reactions such as esterification, transesterification, and the synthesis of polyesters.[3][4] The choice between ethyl and butyl analogs often depends on factors like solubility, steric hindrance, and specific reaction kinetics, though comparative catalytic data is scarce in the literature.

This guide will focus on the principles of catalysis by hexaalkyldistannoxanes, using this compound as the primary subject, and will provide robust protocols for its safe handling and a representative protocol for its application in esterification, adapted from well-established procedures for related organotin catalysts.

CRITICAL SAFETY PROTOCOLS: Handling Organotin Compounds

WARNING: Organotin compounds, particularly trialkyltin derivatives like this compound, are highly toxic.[3] Acute and chronic exposure can lead to severe health effects. Strict adherence to the following safety protocols is mandatory.

2.1. Hazard Overview

-

High Acute Toxicity: Toxic by all routes of exposure including inhalation, ingestion, and skin absorption.[3]

-

Skin Irritancy: Potent skin irritant, capable of causing severe irritation and dermatitis.[3]

-

Neurotoxicity: Triethyltin compounds are known potent neurotoxins.

-

Environmental Hazard: Highly toxic to aquatic life with long-lasting effects.[5]

2.2. Required Personal Protective Equipment (PPE)

-